Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-24-9-5-3-4-8(6-9)11-7-10(17(18,19)20)12-13(21)14(16(23)25-2)26-15(12)22-11/h3-7H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGBVDJEACITGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 625377-36-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H13F3N2O3S
- Molecular Weight : 382.36 g/mol
- IUPAC Name : Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- CAS Number : 625377-36-8
Synthesis
The synthesis of methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions including C-C coupling and functional group modifications. The compound can be synthesized through methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl groups.
Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. Notably:
-
Cell Viability and Proliferation :
- In vitro tests demonstrated that the compound significantly inhibited cell growth in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), with an observed GI50 concentration of approximately 13 µM .
- The compound was found to decrease cell proliferation rates and alter cell cycle dynamics, increasing the G0/G1 phase while decreasing the S phase in treated cells compared to control groups .
- Mechanism of Action :
Comparative Studies
In comparative studies with other compounds, methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate exhibited lower cytotoxicity against non-tumorigenic cells (MCF-12A), indicating a degree of selectivity that is desirable for therapeutic agents .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C17H13F3N2O3S |
| Molecular Weight | 382.36 g/mol |
| GI50 Concentration | ~13 µM (in MDA-MB-231 cells) |
| Cell Lines Tested | MDA-MB-231, MDA-MB-468, MCF-12A |
| Mechanism | Cell cycle interference |
| Apoptosis Markers | No significant changes observed |
Case Studies
-
Study on TNBC Cell Lines :
- In a controlled study, treatment with methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate resulted in significant growth inhibition in TNBC cell lines while sparing non-tumorigenic cells. Flow cytometry analysis indicated alterations in cell cycle progression but did not show increased apoptosis markers .
- In Vivo Models :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, ester groups, and aryl moieties. Key structural and functional differences are outlined below:
Table 1: Structural Comparison of Thieno[2,3-b]pyridine Derivatives
Key Observations:
Substituent Position Effects: The 3-methoxyphenyl group in the target compound (vs. 4-methoxy in ) may lead to distinct electronic and steric interactions. The meta-substitution could reduce symmetry and alter binding to enzyme active sites compared to para-substituted analogs. Phenyl vs.
Ester Group Modifications :
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally exhibit higher metabolic stability due to slower hydrolysis by esterases compared to methyl esters.
- Carboxylic Acid Derivatives : Free carboxylic acid derivatives (e.g., ) show improved hydrogen-bonding capacity but reduced cell permeability due to ionization at physiological pH.
Trifluoromethyl (-CF₃) Role :
- The CF₃ group at position 4 is conserved across all analogs, suggesting its critical role in enhancing lipophilicity and resistance to oxidative metabolism.
Pharmacological Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
